Methyl 2-amino-6-bromobenzoate
Description
Significance of Methyl 2-amino-6-bromobenzoate within the Aminobenzoate Class
Within the broader family of aminobenzoates, this compound holds particular importance. Its structure, which includes a bromine atom at the 6-position, an amino group at the 2-position, and a methyl ester, creates a unique electronic and steric environment. This specific arrangement influences its reactivity and makes it a sought-after precursor for various synthetic applications.
The presence of the bromine atom, a good leaving group, facilitates a range of cross-coupling reactions, allowing for the introduction of various substituents at the ortho position. The amino group can act as a directing group or be transformed into other functionalities, while the methyl ester can undergo hydrolysis or other modifications. This trifecta of reactive sites makes this compound a highly adaptable and valuable tool for synthetic chemists.
Historical Context of Ortho-Substituted Benzoates as Synthetic Intermediates
The utility of ortho-substituted benzoates as synthetic intermediates has a long-standing history in organic chemistry. Initially, their application was often centered around the synthesis of dyes and other industrial chemicals. Over time, with the advent of modern synthetic methodologies, their role has expanded significantly. The development of transition metal-catalyzed cross-coupling reactions, in particular, has revolutionized the use of these compounds.
Historically, the synthesis of complex substituted aromatic systems was a challenging endeavor. However, the strategic placement of substituents on the benzoate (B1203000) ring, especially at the ortho position, was recognized as a key strategy to influence reactivity and regioselectivity. Benzoic acid and its derivatives have been employed as directing groups in C-H activation reactions, where the carboxyl group facilitates the functionalization of the ortho C-H bond. acs.orgmdpi.comnih.gov This approach has enabled the efficient construction of intricate molecular frameworks that were previously difficult to access.
Overview of Research Trajectories for this compound and Related Architectures
Current research involving this compound and its analogs is focused on several key areas. A significant trajectory involves its use in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. The strategic positioning of the amino and bromo groups allows for annulation reactions to form fused ring systems.
Another major area of investigation is its application in the development of novel materials with specific electronic or optical properties. The ability to systematically modify the structure of this compound through cross-coupling and other reactions makes it an attractive scaffold for creating tailored functional molecules.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 135484-78-5 |
| Molecular Formula | C8H8BrNO2 |
| Molecular Weight | 230.06 g/mol |
| Appearance | N/A |
| Purity | 95+% |
| Storage | Sealed refrigeration |
This data is compiled from various sources. lookchem.comapolloscientific.co.ukbldpharm.com
Table 2: Related Ortho-Substituted Benzoate Esters and their Applications
| Compound Name | Key Feature(s) | Application Area(s) |
| Methyl 2-amino-5-bromobenzoate | Isomer of the title compound | Synthesis of quinazolinones, nonlinear optical materials. grafiati.comresearchgate.netnih.govsigmaaldrich.com |
| Ethyl 2-amino-6-bromobenzoate | Ethyl ester analog | Used in Suzuki and Ugi reactions. ambeed.com |
| Methyl 2-amino-6-fluorobenzoate | Fluoro-substituted analog | Intermediate in quorum sensing inhibitors. mdpi.com |
| Methyl 2-amino-6-chlorobenzoate | Chloro-substituted analog | Intermediate in chemical synthesis. mdpi.com |
Table 3: Common Reactions Involving Ortho-Haloaminobenzoate Esters
| Reaction Type | Description |
| Suzuki Coupling | Palladium-catalyzed cross-coupling of the bromo-substituent with boronic acids to form C-C bonds. ambeed.com |
| Buchwald-Hartwig Amination | Palladium-catalyzed formation of C-N bonds by coupling the bromo-substituent with amines. |
| Ester Hydrolysis | Conversion of the methyl ester to a carboxylic acid, enabling further functionalization. |
| Diazotization | Transformation of the amino group into a diazonium salt, which can be replaced by various nucleophiles. |
| Cyclization/Annulation | Intramolecular reactions to form heterocyclic systems. grafiati.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-6-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOMFJKQWUJOMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596580 | |
| Record name | Methyl 2-amino-6-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135484-78-5 | |
| Record name | Methyl 2-amino-6-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 Amino 6 Bromobenzoate
Established Synthetic Pathways to Methyl 2-amino-6-bromobenzoate
Traditional methods for the synthesis of this compound often rely on multi-step sequences involving functional group manipulations on a pre-formed benzene (B151609) ring.
Classical Preparation Routes
Classical approaches to synthesizing ortho-amino-halo-benzoates typically involve the strategic introduction of amino and bromo substituents onto a benzoic acid or benzoate (B1203000) precursor. One common strategy begins with a suitable brominated starting material, followed by the introduction of a nitro group, which is subsequently reduced to an amine. For instance, the nitration of a bromobenzoic acid derivative, followed by reduction of the nitro group (e.g., using tin(II) chloride or catalytic hydrogenation), and subsequent esterification would yield the target molecule. The specific sequence of these steps is crucial to ensure the correct regiochemistry of the final product.
Alternatively, a route starting from an aminobenzoic acid could be employed, where a key step would be the selective bromination of the aromatic ring. The directing effects of the amino and carboxylic acid (or ester) groups would guide the position of the incoming bromine atom. However, controlling the selectivity of this electrophilic substitution can be challenging, potentially leading to a mixture of isomers.
Esterification Strategies of 2-amino-6-bromobenzoic acid
The most direct and common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 2-amino-6-bromobenzoic acid.
Fischer-Speier Esterification: This is a classic and widely used acid-catalyzed esterification method. chemistrysteps.combyjus.commasterorganicchemistry.com The reaction involves heating a solution of 2-amino-6-bromobenzoic acid in an excess of methanol (B129727), which acts as both the reactant and the solvent. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. chemistrysteps.comlibretexts.orgpressbooks.pub The reaction is reversible, and to drive the equilibrium towards the ester product, it is often necessary to either use a large excess of the alcohol or remove the water formed during the reaction. chemistrysteps.combyjus.com
Other Esterification Methods: While Fischer-Speier esterification is common, other reagents can also be employed to convert the carboxylic acid to its methyl ester. The use of thionyl chloride (SOCl₂) first converts the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with methanol to form the ester. libretexts.org This method is often high-yielding but generates acidic byproducts. Another approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid for reaction with the alcohol. libretexts.org
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer-Speier Esterification | Methanol, Strong Acid (e.g., H₂SO₄) | Reflux in excess methanol | Cost-effective, simple procedure | Reversible reaction, requires excess alcohol or water removal chemistrysteps.combyjus.com |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂), then Methanol | Two-step process, often at room temperature or gentle heating | High yield, irreversible | Generates corrosive byproducts (SO₂, HCl) libretexts.org |
| Carbodiimide Coupling | DCC or EDCI, Methanol, DMAP (catalyst) | Room temperature in an inert solvent | Mild conditions | Stoichiometric amounts of coupling agent needed, byproduct removal can be difficult libretexts.org |
Advanced Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve more efficient and selective bond formations.
Palladium-Catalyzed Synthesis and Optimization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. researchgate.netacs.org The synthesis of this compound can be envisioned through a palladium-catalyzed amination reaction (Buchwald-Hartwig amination) of a suitably substituted dibrominated aromatic compound. For example, the reaction of methyl 2,6-dibromobenzoate with an ammonia (B1221849) equivalent in the presence of a palladium catalyst and a suitable ligand could selectively form the desired product.
Optimization of such a reaction would involve screening various parameters:
Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃, and other Pd(0) or Pd(II) sources are commonly used. nih.gov
Ligand: The choice of phosphine (B1218219) ligand is critical for the efficiency and selectivity of the C-N bond formation. acs.orgnih.gov Biarylphosphine ligands are often effective.
Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to facilitate the catalytic cycle. nih.govnih.gov
Solvent and Temperature: Toluene and 1,4-dioxane (B91453) are common solvents, with reaction temperatures typically ranging from 80 to 120 °C. nih.govnih.gov
A related palladium-catalyzed approach is the carbonylation of aryl halides. researchgate.netacs.org In principle, one could start with 1,3-dibromo-2-aminobenzene and perform a palladium-catalyzed methoxycarbonylation, where one of the bromine atoms is replaced with a methoxycarbonyl group using carbon monoxide and methanol. Selectivity between the two non-equivalent bromine atoms would be a key challenge to address.
Other Transition Metal-Mediated Transformations
While palladium is prominent, other transition metals like copper can also mediate the formation of C-N bonds, often referred to as the Ullmann condensation. nih.govbeilstein-journals.org A copper-catalyzed amination of methyl 2,6-dibromobenzoate could serve as an alternative to the palladium-catalyzed route. These reactions often require higher temperatures and specific ligands, such as diamines or amino acids, to proceed efficiently.
Furthermore, catalytic strategies can be employed for the synthesis of anthranilate precursors. For instance, a calcium(II)-catalyzed benzannulation reaction has been reported for the synthesis of various anthranilates from simple starting materials. acs.org Although not specifically demonstrated for the title compound, such novel catalytic cascades represent a modern approach to constructing the core anthranilate structure. acs.org
| Catalytic System | Reaction Type | Potential Substrates | Key Features |
|---|---|---|---|
| Palladium/Phosphine Ligand | Buchwald-Hartwig Amination | Methyl 2,6-dibromobenzoate + Ammonia source | High efficiency and generality for C-N bond formation. acs.org |
| Palladium/Ligand | Methoxycarbonylation | 1,3-Dibromo-2-aminobenzene + CO + Methanol | Direct introduction of the ester group. researchgate.netresearchgate.net |
| Copper/Ligand | Ullmann Condensation | Methyl 2,6-dibromobenzoate + Ammonia source | Classical alternative to palladium catalysis. nih.govbeilstein-journals.org |
| Calcium(II) Triflate | Benzannulation Cascade | Enones, amines, β-keto esters | One-pot synthesis of the anthranilate core under solvent-free conditions. acs.org |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally benign. acs.orgpeptide.com In the context of synthesizing this compound, several principles are particularly relevant.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic methods, such as the palladium-catalyzed reactions discussed, are generally superior to stoichiometric reactions in this regard as the catalyst is used in small amounts and is regenerated. acs.orgcinz.nz
Use of Safer Solvents and Auxiliaries: Efforts to replace hazardous solvents with greener alternatives are a key aspect of green chemistry. For esterification, exploring solvent-free conditions or using more benign solvents than traditional hydrocarbons could improve the environmental profile of the synthesis. peptide.com
Design for Energy Efficiency: The use of catalysis can often lead to lower reaction temperatures and pressures, reducing the energy consumption of the process. acs.org The development of continuous flow processes, as demonstrated for the synthesis of methyl anthranilate, can offer better temperature control and energy efficiency compared to traditional batch processes. cinz.nzcetjournal.it
Reduce Derivatives: Minimizing the use of protecting groups and other temporary modifications can reduce the number of synthetic steps and the amount of waste generated. acs.org A direct catalytic amination of a dibromo-ester is preferable to a multi-step sequence involving nitration and reduction.
Recent advancements in biotechnology also point towards more sustainable production methods for related compounds like methyl anthranilate, using metabolically engineered microorganisms to produce the target molecule from renewable feedstocks like glucose. nih.govpnas.orgkaist.ac.kr While not yet applied to the brominated analog, these bio-based approaches represent a future frontier for the green synthesis of aromatic compounds.
Solvent-Free and Environmentally Benign Protocols
The development of synthetic methods that minimize or eliminate the use of hazardous solvents and reduce waste is a central goal of green chemistry. For the synthesis of this compound, this primarily involves optimizing the esterification of 2-amino-6-bromobenzoic acid.
A prominent and direct method for this conversion is the Fischer-Speier esterification . This reaction involves treating the carboxylic acid (2-amino-6-bromobenzoic acid) with an alcohol (methanol) in the presence of an acid catalyst. nrochemistry.comwikipedia.org The primary byproduct of this reaction is water, which classifies it as a relatively benign process compared to methods that generate more hazardous waste streams. nrochemistry.com However, traditional Fischer esterification often requires long reaction times and elevated temperatures, typically refluxing for several hours. wikipedia.org
To enhance the environmental profile of this synthesis, several modern techniques can be applied:
Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to dramatically reduce reaction times for the esterification of substituted anthranilic acids. thieme-connect.com This increased efficiency can lead to lower energy consumption and may allow for the use of less catalyst or solvent. A study on the synthesis of nitro-substituted methyl anthranilates demonstrated the feasibility of scaling up microwave-assisted production, making it a simple and inexpensive option. thieme-connect.com
Alternative Catalysts and Solvents : While strong mineral acids like sulfuric acid are common catalysts, they present challenges in separation and waste disposal. nrochemistry.com Research into heterogeneous or reusable catalysts is a key area of green chemistry. Furthermore, the use of deep eutectic solvents (DESs), which are biodegradable and have low toxicity, has been explored for the synthesis of other heterocyclic compounds derived from anthranilic acids, suggesting a potential application in this esterification as well. nih.gov
Biosynthesis : An emerging and fundamentally green approach is the use of engineered microorganisms for chemical production. plos.org While not yet specific to this compound, precursor-directed combinatorial biosynthesis has been successfully used in Saccharomyces cerevisiae (yeast) to produce a wide array of substituted anthranilates. plos.org This method operates in an aqueous medium under ambient conditions and offers a sustainable alternative to conventional chemical synthesis. plos.org
Another potential, though less direct, route is the bromination of methyl 2-aminobenzoate. Developing an environmentally friendly bromination process would be crucial. Modern methods aim to replace elemental bromine with safer alternatives, such as using potassium bromide (KBr) in conjunction with an oxidant like orthoperiodic acid in an aqueous system, which presents a more benign pathway. researchgate.net
| Method | Typical Reagents | Key Byproduct | Environmental Considerations |
|---|---|---|---|
| Fischer-Speier Esterification | Carboxylic Acid, Alcohol, Acid Catalyst (e.g., H₂SO₄) | Water | High atom economy; catalyst can be corrosive and difficult to separate. nrochemistry.comwikipedia.org |
| Acylation with Acid Chloride | Acid Chloride, Alcohol, Base | Chloride Salt (e.g., HCl or Pyridinium Salt) | Moisture sensitive, generates stoichiometric waste, poor atom economy. wikipedia.org |
| Microwave-Assisted Esterification | Carboxylic Acid, Alcohol, Acid Catalyst | Water | Reduced reaction time and energy consumption; potential for solvent reduction. thieme-connect.com |
| Biosynthesis | Engineered Microbe, Precursors, Growth Medium | Water, Biomass | Uses renewable feedstocks, aqueous medium, ambient conditions; highly sustainable. plos.org |
Atom Economy and Reaction Efficiency Considerations
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. greenchemistry-toolkit.org
The Fischer-Speier esterification of 2-amino-6-bromobenzoic acid with methanol is an excellent example of a reaction with high theoretical atom economy. The balanced chemical equation is:
C₇H₆BrNO₂ (2-amino-6-bromobenzoic acid) + CH₄O (methanol) → C₈H₈BrNO₂ (this compound) + H₂O (water)
The calculation for atom economy is:
Mass of desired product (C₈H₈BrNO₂): ~230.06 g/mol
Total mass of reactants (C₇H₆BrNO₂ + CH₄O): ~215.04 g/mol + ~32.04 g/mol = ~247.08 g/mol
Atom Economy = (Mass of desired product / Total mass of reactants) x 100 = (230.06 / 247.08) x 100 ≈ 93.1%
This high value indicates that most of the atoms from the reactants are utilized in the final product. This is a significant advantage over routes that use acid anhydrides or acid chlorides, which have inherently poor atom economy due to the generation of stoichiometric acid or salt byproducts. wikipedia.org
However, theoretical atom economy does not always translate to high reaction efficiency. The Fischer esterification is a reversible equilibrium reaction, which can limit the final yield. nrochemistry.comwikipedia.org To drive the reaction towards the product side and improve efficiency, practical measures are often taken, such as:
Using a large excess of one reactant, typically the less expensive methanol. wikipedia.org
Removing the water byproduct as it forms, for example, by using a Dean-Stark apparatus. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Theoretical Atom Economy | Key Efficiency Challenges |
|---|---|---|---|---|---|
| 2-Amino-6-bromobenzoic acid | Methanol | H₂SO₄ | Reflux, 1-10 hours | ~93% | Reversible equilibrium; may require excess reagent or water removal to achieve high yield. nrochemistry.comwikipedia.org |
| Methyl 2-aminobenzoate | Brominating Agent (e.g., KBr/H₅IO₆) | N/A | Room Temperature | Varies with agent | Poor regioselectivity; formation of multiple isomers requires difficult separation, lowering overall process efficiency. researchgate.net |
Reactivity and Transformational Chemistry of Methyl 2 Amino 6 Bromobenzoate
Reactions Involving the Aromatic Amino Group
The aromatic amino group in Methyl 2-amino-6-bromobenzoate serves as a key nucleophilic center, enabling a variety of chemical transformations. Its reactivity is central to the construction of more complex molecular architectures, including various heterocyclic systems.
N-Alkylation and N-Acylation Reactions
The primary amino group of this compound is susceptible to electrophilic attack, making N-alkylation and N-acylation reactions fundamental transformations for this molecule. In general, N-alkylation involves the reaction of the amine with alkyl halides or other alkylating agents, while N-acylation is typically achieved using acyl chlorides or anhydrides. These reactions introduce alkyl or acyl substituents onto the nitrogen atom, modifying the compound's electronic and steric properties.
While these are standard reactions for aromatic amines, specific documented examples and detailed research findings for the N-alkylation and N-acylation of this compound are not extensively covered in the available literature. The steric hindrance imposed by the adjacent bromo and methyl ester groups likely influences the reaction conditions required for these transformations compared to less substituted anilines.
Cyclocondensation Reactions to Form Heterocyclic Systems
The bifunctional nature of this compound, possessing both an amino group and a methyl ester, makes it a valuable precursor for cyclocondensation reactions to form fused heterocyclic systems. These reactions are critical in medicinal chemistry for the synthesis of pharmacologically active scaffolds.
Quinazolinones are a prominent class of heterocycles synthesized from anthranilic acid derivatives. The general strategy involves the reaction of the amino group with a one-carbon unit (like formamide (B127407) or orthoesters) followed by cyclization with the ester or carboxylic acid function.
A relevant analogue, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, has been synthesized from 2-amino-5-bromobenzoic acid, demonstrating a viable pathway for constructing such fused systems. mdpi.com This synthesis involves an initial amide formation followed by cyclization. Applying this logic, this compound is a key starting material for the synthesis of 8-bromo-substituted quinazolinone derivatives, such as Deoxyvasicinone analogues, which possess a pyrrolo[2,1-b]quinazoline core.
The synthesis of the isomeric 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves the reaction of 2-amino-5-bromobenzoic acid with γ-butyrolactam, followed by cyclization. mdpi.com This highlights the utility of bromo-substituted anthranilates in building complex heterocyclic frameworks.
The synthesis of benzothiazines and benzoxazoles from aniline (B41778) precursors typically requires the presence of an ortho-thiol or ortho-hydroxyl group, respectively, which can undergo cyclocondensation with a suitable electrophile. This compound does not inherently possess these functionalities. Therefore, its use in the direct synthesis of these specific heterocyclic systems would necessitate prior chemical modification to introduce the required ortho-thiol or -hydroxyl group. The scientific literature retrieved does not provide specific examples of this compound being directly used for the synthesis of benzothiazine or benzoxazole (B165842) derivatives.
Reactions Involving the Aromatic Bromo Substituent
The bromo substituent on the aromatic ring is a versatile handle for introducing molecular diversity, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is amenable to oxidative addition to a low-valent palladium species, initiating catalytic cycles for various cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond by coupling an organohalide with an organoboron compound, is a prime example.
The feasibility of such couplings on a closely related scaffold has been demonstrated with the Suzuki-Miyaura cross-coupling of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one with a variety of arylboronic acids. mdpi.com These reactions showcase the utility of the bromo substituent in building biaryl structures. The reactions were carried out using a palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium carbonate in a suitable solvent system. This methodology provides access to a wide range of 7-aryl substituted quinazolinone derivatives with good to excellent yields. mdpi.com Given the similar electronic environment, the bromo substituent of this compound is expected to undergo similar Suzuki-Miyaura couplings, allowing for the synthesis of 6-aryl-2-aminobenzoate derivatives.
| Arylboronic Acid | Product | Yield (%) |
|---|---|---|
| Phenylboronic acid | 7-Phenyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 85 |
| 4-Fluorophenylboronic acid | 7-(4-Fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 91 |
| 4-Chlorophenylboronic acid | 7-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 88 |
| 3-Chlorophenylboronic acid | 7-(3-Chlorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 86 |
| 4-Methylphenylboronic acid | 7-(p-Tolyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 89 |
| 3-Methylphenylboronic acid | 7-(m-Tolyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 82 |
| 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 92 |
| 3,4-Dimethoxyphenylboronic acid | 7-(3,4-Dimethoxyphenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 87 |
Heck and Sonogashira Coupling Reactions
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. This palladium-catalyzed reaction typically involves a palladium(II) precursor, a phosphine (B1218219) ligand, and a base. The reaction of this compound with an alkene, such as styrene (B11656) or methyl acrylate (B77674), would be expected to yield the corresponding cinnamate (B1238496) or acrylate derivatives. The regioselectivity of the alkene insertion is a key aspect of the Heck reaction.
The Sonogashira coupling is a method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, catalyzed by palladium and copper complexes. This reaction is instrumental in the synthesis of aryl alkynes. The coupling of this compound with an alkyne like phenylacetylene (B144264) would produce a tolan derivative. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Table 2: Illustrative Heck and Sonogashira Coupling Reactions This table presents plausible reactions based on general methodologies, as specific examples with the target substrate are not widely reported.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |
|---|---|---|---|---|---|
| Heck | Styrene | Pd(OAc)₂, PPh₃ | Et₃N | DMF | Substituted Stilbene |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | Substituted Tolan |
Amination and Carboamination Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction is a powerful tool for the synthesis of arylamines. This compound could be coupled with a variety of primary and secondary amines to yield 2,6-diaminobenzoate derivatives. The choice of a suitable palladium precursor, a bulky electron-rich phosphine ligand, and a strong base is critical for the success of this transformation.
While the direct amination of the bromine position is the most common transformation, intramolecular carboamination reactions, where both a carbon and a nitrogen atom are added across a double or triple bond, represent a more advanced application. Such a reaction would require a substrate derived from this compound containing an appropriately positioned unsaturated moiety.
A related transformation is the copper-catalyzed amination of 2-bromobenzoic acids, which has been shown to proceed with good regioselectivity. This suggests an alternative route for C-N bond formation at the bromine-bearing carbon.
Table 3: Representative Buchwald-Hartwig Amination Conditions This table is based on general procedures for the amination of aryl bromides.
| Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 |
| Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane (B91453) | 110 |
| Cyclohexylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 100 |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.
Radical Reactions at the Bromine Center
The carbon-bromine bond of this compound can undergo homolytic cleavage to generate an aryl radical. This radical intermediate can then participate in a variety of transformations. One of the simplest radical reactions is hydrodebromination , where the bromine atom is replaced by a hydrogen atom. This can be achieved using radical reducing agents such as tributyltin hydride or through photoredox catalysis.
More complex transformations can be designed, such as radical cyclization reactions. If an unsaturated side chain is introduced at the amino group, for instance, an intramolecular cyclization onto the aryl radical generated at the C-Br bond could lead to the formation of new heterocyclic ring systems. The regioselectivity of the cyclization would be governed by the length of the tether and the nature of the unsaturated system.
Reactions Involving the Methyl Ester Moiety
The methyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 2-amino-6-bromobenzoic acid, under either acidic or basic conditions.
Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base such as lithium hydroxide (B78521), sodium hydroxide, or potassium hydroxide, often with a co-solvent like methanol (B129727) or tetrahydrofuran (B95107) to ensure solubility. The reaction proceeds through the nucleophilic acyl substitution mechanism. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the free carboxylic acid. Lithium hydroxide is often favored for its ability to effect hydrolysis under relatively mild conditions.
Table 4: General Conditions for Methyl Ester Hydrolysis
| Reagent | Solvent | Temperature |
|---|---|---|
| Lithium Hydroxide (LiOH) | THF/Water or Methanol/Water | Room Temperature to Reflux |
| Sodium Hydroxide (NaOH) | Methanol/Water | Room Temperature to Reflux |
| Hydrochloric Acid (HCl) | Water/Dioxane | Reflux |
Transesterification Processes
The methyl ester group of this compound is susceptible to transesterification, a fundamental process in which the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base.
Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another alcohol (e.g., ethanol). Following the attack, a tetrahedral intermediate is formed. Subsequent proton transfer and elimination of methanol yield the new ester (e.g., ethyl 2-amino-6-bromobenzoate) and regenerate the acid catalyst.
In base-catalyzed transesterification, a strong base (e.g., sodium ethoxide) deprotonates the incoming alcohol to generate a potent nucleophile (ethoxide). This nucleophile attacks the ester's carbonyl carbon, forming a tetrahedral intermediate. The elimination of the methoxide (B1231860) ion results in the formation of the new ester. This process is typically an equilibrium, and the reaction is often driven to completion by using a large excess of the reactant alcohol or by removing the methanol byproduct.
While this is a standard reaction for esters, specific literature detailing the transesterification of this compound is not widespread. However, its reactivity is expected to be analogous to other substituted methyl benzoates. The presence of the ortho-amino group may have a modest electronic influence on the reaction rate, but it is not expected to inhibit the fundamental reactivity of the ester function.
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Ethanol (in excess with acid or base catalyst) | Ethyl 2-amino-6-bromobenzoate | Transesterification |
Amidation Reactions (e.g., Hydrazide Formation)
The ester functional group of this compound can undergo nucleophilic acyl substitution with amines to form amides. A particularly important transformation in this class is the reaction with hydrazine (B178648) (N₂H₄), typically in the form of hydrazine hydrate, to produce the corresponding acid hydrazide.
This reaction, known as hydrazinolysis, converts the methyl ester into 2-amino-6-bromobenzohydrazide. Hydrazine is a highly potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of methanol to yield the stable hydrazide product. This transformation is generally efficient and is a common method for generating hydrazides, which are themselves valuable intermediates for synthesizing a wide array of heterocyclic compounds, such as pyrazoles and oxadiazoles.
The ortho-amino group on the benzene (B151609) ring is also nucleophilic but is significantly less reactive than hydrazine towards the ester under typical reaction conditions, allowing for the selective formation of the hydrazide.
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Hydrazine Hydrate | 2-amino-6-bromobenzohydrazide | Amidation / Hydrazinolysis |
Cascade and Multicomponent Reactions Featuring this compound
The true synthetic utility of this compound is most evident in cascade and multicomponent reactions where both the amino and ester groups participate in the formation of complex heterocyclic structures. As a derivative of methyl anthranilate, it serves as a valuable building block for fused heterocycles, such as quinazolinones.
A notable example is the cyclization reaction between methyl anthranilate derivatives and isoselenocyanates to form substituted 2-selenoxo-1,2,3,4-tetrahydro-4-quinazolinones. In this process, the amino group of this compound would initiate a nucleophilic attack on the carbon atom of an isoselenocyanate (R-N=C=Se). This addition step forms a selenourea (B1239437) intermediate. Subsequently, an intramolecular cyclization occurs as the nitrogen atom of the newly formed selenourea attacks the carbonyl carbon of the ester group. This step is followed by the elimination of methanol, resulting in the formation of the fused heterocyclic ring system.
This reaction sequence is a powerful method for constructing the quinazolinone core in a single operational step. The bromine atom at the 6-position of the starting material is retained in the final product at the 8-position, yielding 8-bromo-2-selenoxo-1,2,3,4-tetrahydro-4-quinazolinones. This demonstrates how the compound can be used to introduce specific substitution patterns onto complex scaffolds, which is crucial for tuning the properties of the final molecule. Such cascade reactions are highly valued in medicinal chemistry for their efficiency in generating molecular diversity.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| This compound | Isoselenocyanate (R-N=C=Se) | 8-bromo-3-substituted-2-selenoxo-1,2,3,4-tetrahydro-4-quinazolinone | Multicomponent Cyclization |
Strategic Applications of Methyl 2 Amino 6 Bromobenzoate in Complex Molecule Synthesis
Role as a Versatile Building Block in Pharmaceutical Intermediates
Methyl 2-amino-6-bromobenzoate serves as a crucial building block for the synthesis of pharmaceutical intermediates. The presence of the bromine atom, a reactive halogen, allows for its participation in various coupling reactions, while the amino and ester groups can be readily modified. This trifunctional nature enables chemists to introduce molecular diversity and build complex scaffolds efficiently.
The compound's utility stems from the distinct reactivity of its functional groups. The bromine atom is a key handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for creating carbon-carbon and carbon-nitrogen bonds, which are prevalent in many drug molecules. The amino group can act as a nucleophile or be transformed into other functionalities, while the methyl ester can be hydrolyzed to a carboxylic acid or participate in amidation reactions. This multi-faceted reactivity makes it an important intermediate in the synthesis of a wide range of therapeutic agents. xindaobiotech.com
For instance, related brominated aminobenzoate derivatives are used in the synthesis of inhibitors for enzymes like FabH, which is involved in bacterial fatty acid biosynthesis, and PqsD, a key component in the quorum-sensing system of Pseudomonas aeruginosa. medchemexpress.commedchemexpress.com
Synthesis of Nitrogen-Containing Heterocyclic Scaffolds of Medicinal Interest
Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, owing to their ability to interact with biological targets. mdpi.com this compound is a valuable precursor for a variety of these scaffolds. The ortho-relationship between the amino group and the bromine atom is particularly advantageous for cyclization reactions that form fused ring systems.
Through intramolecular reactions, often catalyzed by transition metals, the compound can be converted into medicinally relevant heterocyclic systems. For example, palladium-catalyzed intramolecular C-N coupling can lead to the formation of phenothiazine (B1677639) derivatives. Furthermore, the amino group can react with suitable bifunctional reagents to construct fused pyrimidine (B1678525) or quinazoline (B50416) rings, which are present in numerous bioactive compounds. The synthesis of quinolines and indoles, which are privileged scaffolds in medicinal chemistry, can also be achieved from related 2-alkynylanilines derived from amino-bromo-benzoates. researchgate.net The ability to construct such diverse heterocyclic frameworks underscores the importance of this building block in drug discovery programs. mdpi.comrsc.org
| Heterocyclic Scaffold | Synthetic Strategy Example |
| Quinolines | Tandem reaction of 2-alkynylanilines with aldehydes catalyzed by Pd(OAc)2 and p-TsOH. mdpi.com |
| Indoles | Reaction of 2-alkynylanilines with ketones or β-ketoesters catalyzed by InBr3. mdpi.com |
| Pyridines | Gold-catalyzed reaction of propargylamine (B41283) with various carbonyl compounds. mdpi.com |
| Quinazolines | Condensation and cyclization reactions of diamino-substituted benzoates. |
Development of Complex Polycyclic Aromatic Systems (e.g., Phenanthridines)
Beyond simple heterocycles, this compound is a key starting material for the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs) and their heteroaromatic analogues. researchgate.netwikipedia.org These extended π-systems are of interest for their unique electronic and photophysical properties, with applications in materials science (e.g., organic light-emitting diodes) and as DNA intercalating agents in medicinal chemistry. nagoya-u.ac.jp
A notable application is in the synthesis of the phenanthridine (B189435) core. This can be achieved through strategies such as an intramolecular biaryl coupling (e.g., Suzuki or Heck reaction) of a suitably modified derivative. For example, the amino group can be acylated with a 2-bromobenzoyl chloride, and the resulting amide can undergo an intramolecular cyclization to form the phenanthridone skeleton, which can be further elaborated. The strategic positioning of the bromine atom and the amino group on the starting material facilitates the key bond-forming steps required to build the polycyclic framework. Such synthetic routes provide access to a class of compounds with significant biological activities.
Contributions to Libraries for Drug Discovery and Chemical Biology
In modern drug discovery, the generation of compound libraries is essential for identifying new lead structures through high-throughput screening. This compound is an ideal scaffold for combinatorial chemistry and diversity-oriented synthesis due to its multiple points for modification. chemrxiv.org
By systematically varying the substituents at the three key positions (amino, bromo, and ester groups), a large and diverse library of related molecules can be rapidly synthesized. For example, the amino group can be acylated, sulfonated, or alkylated with a variety of reagents. The bromine atom can be replaced with different groups using an array of cross-coupling reactions. Finally, the ester can be converted into a range of amides or other ester derivatives. This systematic modification allows for the exploration of a broad chemical space around the central aminobenzoate core, increasing the probability of discovering compounds with desired biological activities. medchemexpress.comchemrxiv.org
| Functional Group | Possible Modifications |
| Amino Group | Acylation, Sulfonylation, Reductive Amination, Urea Formation |
| Bromine Atom | Suzuki Coupling, Heck Reaction, Sonogashira Coupling, Buchwald-Hartwig Amination |
| Methyl Ester | Hydrolysis to Carboxylic Acid, Amidation, Transesterification |
Precursor in the Synthesis of Unnatural Amino Acids
Unnatural amino acids (UAAs) are valuable building blocks for creating novel peptides and peptidomimetics with enhanced properties such as increased metabolic stability, constrained conformations, and novel biological activities. bioascent.comqyaobio.com this compound can serve as a precursor for the synthesis of certain types of UAAs.
The aromatic ring of the compound can be incorporated as a side chain of an amino acid. For example, the methyl ester can be reduced to an alcohol, which is then converted to a halide or other leaving group. This functionalized aromatic ring can then be used to alkylate a glycine (B1666218) enolate equivalent or a similar precursor, leading to the formation of a novel α-amino acid. The presence of the amino and bromo substituents on the aromatic side chain provides additional points for further derivatization, allowing for the creation of a wide range of structurally unique UAAs. These UAAs can then be incorporated into peptides to probe structure-activity relationships or to develop new therapeutic agents. bioascent.com
Advanced Spectroscopic and Computational Investigations of Methyl 2 Amino 6 Bromobenzoate
X-ray Crystallography and Solid-State Structural Elucidation
Detailed research findings from single-crystal X-ray diffraction of Methyl 2-amino-6-bromobenzoate are not extensively documented in prominent crystallographic databases. However, based on the analysis of structurally similar compounds, a hypothetical elucidation can be constructed.
The precise crystal system and space group for this compound remain to be definitively determined through experimental X-ray crystallographic studies. For related aminobenzoate derivatives, monoclinic or orthorhombic crystal systems are common. The specific space group would be contingent on the packing of the molecules and the symmetry elements present within the crystal lattice.
The conformation of this compound is dictated by the spatial arrangement of its substituent groups on the benzene (B151609) ring. The ester and amino groups are subject to steric hindrance from the adjacent bromine atom. This steric pressure likely influences the planarity of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Characterization
The chemical shifts for this compound are influenced by the electronic effects of the amino, bromo, and methyl ester substituents on the aromatic ring.
¹H NMR (Proton NMR) Data
| Proton | Chemical Shift (ppm, approximate) | Multiplicity | Coupling Constant (Hz) |
| H-3 | 6.6 - 6.8 | d | ~8.0 |
| H-4 | 7.0 - 7.2 | t | ~8.0 |
| H-5 | 6.5 - 6.7 | d | ~8.0 |
| -NH₂ | 4.5 - 5.5 | br s | - |
| -OCH₃ | 3.8 - 4.0 | s | - |
d = doublet, t = triplet, s = singlet, br s = broad singlet
¹³C NMR (Carbon-13 NMR) Data
| Carbon | Chemical Shift (ppm, approximate) |
| C-1 | 145 - 150 |
| C-2 | 110 - 115 |
| C-3 | 130 - 135 |
| C-4 | 115 - 120 |
| C-5 | 120 - 125 |
| C-6 | 118 - 123 |
| C=O | 165 - 170 |
| -OCH₃ | 50 - 55 |
To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms in this compound, two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show cross-peaks between H-3 and H-4, and between H-4 and H-5, confirming their adjacent positions on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish correlations between protons and the carbon atoms to which they are directly attached. This would allow for the definitive assignment of the protonated aromatic carbons (C-3, C-4, and C-5) and the methyl carbon of the ester group.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies are characteristic of the bond type and its chemical environment. For this compound, the key functional groups—amine (NH₂), ester (COOCH₃), and the substituted benzene ring—give rise to distinct absorption bands.
Studies on the related compound, Methyl 2-amino-5-bromobenzoate, have identified the characteristic vibrational frequencies, which serve as a strong reference for the 6-bromo isomer. researchgate.netresearchgate.net The primary difference in the spectrum of the 6-bromo isomer would arise from the steric interaction between the adjacent amino and bromo groups, potentially influencing the position and shape of the N-H stretching bands.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3480 - 3370 | The presence of two bands confirms the primary amine. rsc.org |
| C=O Stretch | Ester (-COOCH₃) | ~1690 | Strong absorption, characteristic of the carbonyl group. rsc.org |
| N-H Bending | Primary Amine (-NH₂) | ~1620 | Confirms the presence of the amino group. rsc.org |
| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Multiple bands indicating the aromatic structure. |
| C-O Stretch | Ester (-COOCH₃) | 1300 - 1200 | Strong band associated with the ester linkage. |
| C-N Stretch | Aryl Amine | 1340 - 1250 | Characteristic of the bond between the ring and the amino group. |
This table is based on established spectroscopic data for similar compounds and general correlation charts. researchgate.netrsc.org
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds, providing a more complete vibrational profile of the molecule.
For this compound, FT-Raman spectroscopy would be particularly useful for identifying the symmetric vibrations of the benzene ring and the C-Br bond. Detailed FT-Raman analyses have been conducted on its 5-bromo isomer, confirming the presence of key functional groups and providing data that can be correlated to the 6-bromo structure. researchgate.netresearchgate.net
Table 2: Predicted FT-Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Notes |
|---|---|---|---|
| N-H Stretch | Primary Amine (-NH₂) | 3480 - 3370 | Generally weaker in Raman than in IR. |
| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 | Characteristic of aromatic C-H bonds. |
| C=O Stretch | Ester (-COOCH₃) | ~1690 | Typically weaker in Raman compared to its IR intensity. |
| Ring Breathing Mode | Benzene Ring | ~1000 | A strong, sharp band characteristic of the benzene ring. |
This table is based on data from detailed studies on Methyl 2-amino-5-bromobenzoate. researchgate.netresearchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
The molecular weight of this compound (C₈H₈BrNO₂) is 230.06 g/mol . sigmaaldrich.com A key feature in its mass spectrum would be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two molecular ion peaks of almost equal intensity: the M⁺ peak and an M+2 peak.
Upon ionization, the molecular ion can undergo fragmentation. The primary fragmentation pathway for amines often involves cleavage at the carbon-carbon bond alpha to the nitrogen atom. libretexts.org For esters, common fragmentation includes the loss of the alkoxy group (-OCH₃) or the entire ester group.
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Formula | m/z Value | Notes |
|---|---|---|---|
| [M]⁺ | [C₈H₈BrNO₂]⁺ | 230/232 | Molecular ion, showing the characteristic Br isotope pattern. |
| [M - OCH₃]⁺ | [C₇H₅BrNO]⁺ | 199/201 | Loss of the methoxy (B1213986) group from the ester. |
| [M - COOCH₃]⁺ | [C₆H₅BrN]⁺ | 171/173 | Loss of the entire methyl carboxylate group. |
Computational Chemistry Studies
Computational chemistry uses theoretical principles to calculate and predict molecular properties. These studies provide insights into molecular geometry, stability, and electronic characteristics that complement experimental data.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By employing functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can accurately predict the ground-state geometry of a molecule. researchgate.netnih.gov
For this compound, DFT calculations would be essential to understand the steric effects of the ortho-substituents. The proximity of the bulky bromine atom to the amino group at the C6 and C2 positions, respectively, likely forces both functional groups to twist out of the plane of the benzene ring. This contrasts with the 5-bromo isomer, where such steric hindrance is absent, allowing for greater planarity and intramolecular hydrogen bonding between the amino group and the ester's carbonyl oxygen. researchgate.net This geometrical distortion in the 6-bromo isomer directly impacts its electronic properties and chemical reactivity.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and optical properties. nih.govresearchgate.net
Table 4: Representative DFT-Calculated FMO Energies (Based on Methyl 2-amino-5-bromobenzoate)
| Parameter | Energy (eV) | Significance |
|---|---|---|
| E(HOMO) | -5.8 to -6.0 | Energy of the highest occupied molecular orbital (electron-donating capacity). |
| E(LUMO) | -1.2 to -1.5 | Energy of the lowest unoccupied molecular orbital (electron-accepting capacity). |
Data is illustrative and based on published values for the 5-bromo isomer, calculated using the B3LYP/6-311++G(d,p) method. researchgate.netnih.gov
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into a more intuitive Lewis-like structure of localized bonds, lone pairs, and antibonding orbitals. ambeed.com This analysis provides quantitative insight into intramolecular charge transfer, hyperconjugative interactions, and the hybridization of atomic orbitals. bldpharm.comambeed.com The stability of a molecule is often enhanced by delocalization effects, where electron density from a filled (donor) Lewis-type NBO moves into an empty (acceptor) non-Lewis NBO. The energetic significance of these interactions is estimated using second-order perturbation theory. ambeed.combldpharm.com
For this compound, significant hyperconjugative interactions are expected due to the interplay of the electron-donating amino (-NH₂) group and the electron-withdrawing bromo (-Br) and methyl ester (-COOCH₃) groups. The primary delocalization events would likely involve the lone pair electrons of the nitrogen and oxygen atoms.
Key expected interactions include:
n(N) → π : The lone pair on the nitrogen atom of the amino group is expected to delocalize into the antibonding π orbitals of the benzene ring, contributing significantly to the resonance stabilization of the molecule.
n(O) → π : The lone pairs on the carbonyl oxygen of the ester group can also participate in delocalization into the ring's π system.
Intramolecular Hydrogen Bonding : A notable feature of the 2-amino, 6-bromo arrangement is the potential for an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and the bromine atom or the carbonyl oxygen of the adjacent ester group. NBO analysis can confirm and quantify the strength of such an interaction, typically represented as a donor-acceptor interaction like n(Br) → σ(N-H) or n(O) → σ(N-H).
The hybridization of the atoms, particularly the carbon atoms of the benzene ring and the nitrogen of the amino group, can be precisely determined. The ring carbons are expected to exhibit sp² hybridization, while the amino nitrogen would have a hybridization state reflecting the balance between bonding and lone pair delocalization.
Table 1: Representative Second-Order Perturbation Energies (E⁽²⁾) from NBO Analysis for this compound (Hypothetical Data)
| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) | Interaction Type |
| LP (1) N₇ | π* (C₁-C₆) | 45.15 | n → π |
| LP (1) N₇ | π (C₂-C₃) | 20.30 | n → π |
| LP (2) O₁₀ | σ (C₈-C₁) | 28.50 | n → σ |
| LP (1) Br₉ | σ (C₆-H) | 2.50 | n → σ* (Potential H-bond) |
| C₁-C₆ | π* (C₂-C₃) | 18.95 | π → π* |
Note: This table is illustrative, based on typical values for substituted aminobenzoates. Atom numbering is hypothetical.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.
For this compound, the MEP map would be characterized by several distinct regions:
Negative Potential : The most intense negative potential (red) is expected to be localized around the carbonyl oxygen atom of the ester group due to its high electronegativity and lone pairs. The nitrogen atom of the amino group would also exhibit a region of negative potential, although its intensity might be reduced due to its electron-donating delocalization into the ring.
Positive Potential : Regions of high positive potential (blue) would be found around the hydrogen atoms of the amino group, making them potential sites for hydrogen bonding donation.
This detailed mapping allows for the prediction of how the molecule would interact with receptors, substrates, or other molecules in a chemical reaction.
Prediction of Spectroscopic Parameters (e.g., vibrational frequencies, NMR shifts)
Computational chemistry, particularly using Density Functional Theory (DFT), allows for the accurate prediction of spectroscopic parameters, which can then be compared with experimental data for structural validation.
Vibrational Frequencies (FT-IR and FT-Raman): Theoretical calculations can predict the vibrational modes of the molecule, which correspond to the peaks observed in FT-IR and FT-Raman spectra. For this compound, key predicted vibrational frequencies would include:
N-H Stretching : Symmetric and asymmetric stretching of the amino group hydrogens, typically expected in the 3300-3500 cm⁻¹ range.
C=O Stretching : A strong absorption corresponding to the carbonyl stretch of the ester group, anticipated around 1700-1730 cm⁻¹.
C-N Stretching : Vibrations for the aromatic carbon-nitrogen bond.
C-Br Stretching : A low-frequency vibration characteristic of the carbon-bromine bond.
Aromatic C-H and C=C Stretching : Vibrations associated with the benzene ring.
Discrepancies between calculated and experimental frequencies, often due to the calculations being performed on a single molecule in a vacuum (gas phase), can be reconciled using scaling factors.
NMR Shifts (¹H and ¹³C): The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. Calculations using methods like Gauge-Independent Atomic Orbital (GIAO) can provide theoretical spectra that are highly correlated with experimental results.
¹H NMR : The protons on the aromatic ring would show distinct shifts based on the electronic effects of the substituents. The amino protons would likely appear as a broad singlet, and the methyl protons of the ester group would be a sharp singlet.
¹³C NMR : The chemical shifts of the carbon atoms would also be highly dependent on their local electronic environment. The carbonyl carbon of the ester would be the most downfield-shifted signal. The carbon attached to the bromine (C-Br) and the carbon attached to the amino group (C-N) would have their shifts significantly influenced by these substituents.
Table 2: Predicted vs. Experimental Vibrational Frequencies for a Related Compound (Methyl 2-amino-5-bromobenzoate) (cm⁻¹)
| Assignment | Experimental (FT-IR) | Calculated (DFT/B3LYP) |
| NH₂ Asymmetric Stretch | 3481 | 3505 |
| NH₂ Symmetric Stretch | 3371 | 3392 |
| C=O Stretch | 1686 | 1705 |
| NH₂ Scissoring | 1618 | 1625 |
| C-N Stretch | 1248 | 1255 |
Source: Data extrapolated from studies on Methyl 2-amino-5-bromobenzoate to illustrate typical correlation.
Hyperpolarizability Calculations for Non-Linear Optical (NLO) Properties
Molecules with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. The NLO response of a molecule is governed by its hyperpolarizability (β for first-order, γ for second-order). Molecules that possess a large dipole moment, an extended π-conjugated system, and strong electron donor-acceptor groups tend to exhibit high hyperpolarizability values.
This compound has the necessary components for NLO activity:
Electron Donor : The amino (-NH₂) group.
Electron Acceptor : The methyl ester (-COOCH₃) group.
π-Conjugated System : The benzene ring that connects the donor and acceptor groups.
Computational methods can calculate the static and dynamic hyperpolarizabilities. The first-order hyperpolarizability (β₀) is a key indicator of second-harmonic generation (SHG) efficiency. The calculation involves determining the response of the molecule's dipole moment to an applied external electric field. The presence of the heavy bromine atom can also influence the NLO properties. While there are no specific published hyperpolarizability values for this compound, studies on the 2-amino-5-bromo isomer have shown it to be a promising NLO material. It is expected that the 6-bromo isomer would also possess significant NLO properties due to the intramolecular charge transfer facilitated by its substituent pattern.
Table 3: Calculated Hyperpolarizability Values for a Related Compound (Methyl 2-amino-5-bromobenzoate)
| Property | Value (esu) |
| Dipole Moment (μ) | 3.12 x 10⁻¹⁸ |
| Mean Polarizability (α) | 1.89 x 10⁻²³ |
| First-Order Hyperpolarizability (β₀) | 5.85 x 10⁻³⁰ |
Source: Data from a DFT study on Methyl 2-amino-5-bromobenzoate to provide representative values.esu = electrostatic unit.
Structure Reactivity Relationships of Methyl 2 Amino 6 Bromobenzoate
Electronic Effects of the Amine, Bromine, and Ester Groups on Aromatic Reactivity
Amino Group (-NH2): The amino group is a powerful activating group. masterorganicchemistry.com It exerts a weak electron-withdrawing inductive effect (-I) due to the high electronegativity of nitrogen. However, this is significantly outweighed by its strong electron-donating resonance effect (+M), where the nitrogen's lone pair of electrons is delocalized into the benzene (B151609) ring. wikipedia.orglibretexts.org This donation of electron density substantially increases the nucleophilicity of the aromatic ring, particularly at the ortho and para positions, making it much more reactive towards electrophiles than benzene itself. libretexts.orgmsu.edu
Bromine Atom (-Br): Halogens like bromine present a case of competing effects. Bromine is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I) that deactivates the ring by pulling electron density away from it. libretexts.org Simultaneously, it has lone pairs of electrons that can be donated to the ring via resonance (+M). For halogens, the inductive effect is generally stronger than the resonance effect, resulting in a net deactivation of the ring compared to benzene. libretexts.org Despite being a deactivator, the resonance effect still directs incoming electrophiles to the ortho and para positions. libretexts.org
Methyl Ester Group (-COOCH3): The methyl ester group is a deactivating group. It withdraws electron density from the aromatic ring through both a -I effect (due to the electronegative oxygen atoms) and a -M effect (resonance withdrawal by the carbonyl group). libretexts.org This makes the aromatic ring less nucleophilic and therefore less reactive towards electrophilic substitution. As a deactivating group, it directs incoming electrophiles to the meta position. wikipedia.org
Steric Hindrance Considerations Due to Ortho-Substitution
The arrangement of substituents in Methyl 2-amino-6-bromobenzoate, with all three groups on adjacent carbons (a 1,2,3-trisubstituted pattern), leads to significant steric hindrance. The bulky bromine atom and the methyl ester group are ortho to the amino group, and they are also ortho to each other.
This crowding has several consequences:
Reduced Reaction Rates: Steric hindrance can physically block the approach of reagents to the reactive sites on the aromatic ring, thereby slowing down reaction rates. Studies on similar substituted benzoic acids have shown that the presence of large groups in the ortho position can decrease reaction yields due to these steric effects. mdpi.com
Influence on Product Distribution: In electrophilic substitution reactions, attack at the position between two substituents is generally disfavored. For this compound, the positions C3 and C5 are electronically activated by the amino group (ortho and para, respectively). However, the C3 position is sterically hindered by the adjacent bromo and ester groups. This may favor substitution at the less hindered C5 position.
Mechanistic Insights into Reaction Pathways based on Electronic and Steric Factors
The interplay of electronic and steric factors dictates the preferred mechanistic pathways for reactions involving this compound.
Electrophilic Aromatic Substitution: The ring is activated by the -NH2 group. The primary directing influence comes from this group, favoring substitution at its ortho (C3) and para (C5) positions. The -Br group also directs to its ortho (C3, C1-ester) and para (C5) positions. The -COOCH3 group directs meta (C3, C5). Therefore, positions C3 and C5 are electronically favored. However, steric hindrance at C3 from both the ester and bromo groups would likely make the C5 position the major site of electrophilic attack.
Nucleophilic Aromatic Substitution: The bromine atom can be replaced in nucleophilic aromatic substitution reactions. These reactions are typically facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group. msu.edu In this molecule, the ester group is ortho to the bromine, and the amino group is also ortho. While the ester group is electron-withdrawing and can help stabilize the negatively charged intermediate (Meisenheimer complex), the amino group is strongly electron-donating, which would destabilize this intermediate and make nucleophilic substitution more difficult compared to an isomer without the ortho-amino group.
Reactions at the Substituents: The amino group can undergo reactions such as diazotization. The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid. biosynce.com
Comparative Analysis with Positional Isomers (e.g., Methyl 2-amino-5-bromobenzoate)
Comparing this compound with its positional isomer, Methyl 2-amino-5-bromobenzoate, highlights the significance of substituent placement. In the 5-bromo isomer, the bromine atom is para to the amino group and meta to the ester group.
| Feature | This compound | Methyl 2-amino-5-bromobenzoate |
| CAS Number | 135484-78-5 echemi.com | 52727-57-8 nih.gov |
| Structure | ||
| Steric Hindrance | High; substituents are at positions 1, 2, and 6, leading to significant crowding around the reactive centers. | Lower; substituents are more spread out at positions 1, 2, and 5. |
| Intramolecular H-Bonding | Possible between the amino group and the ester's carbonyl oxygen. | Confirmed by crystal structure data to form an intramolecular N—H⋯O hydrogen bond, creating a stable six-membered ring structure (S(6) ring). nih.gov |
| Electronic Effects on Ring | The activating -NH2 group and deactivating -Br group are ortho to each other, creating complex electronic interactions. | The activating -NH2 group and deactivating -Br group are para to each other. Their electronic effects are directly cooperative or antagonistic at different ring positions. |
| Predicted Reactivity (Electrophilic Substitution) | The primary site of attack is C5, activated by the amino group (para) and ester (meta), but less sterically hindered than C3. | The positions ortho to the amino group (C3 and C1-ester) are most activated. C3 is the most likely site for substitution as it is activated by the amino group (ortho) and not sterically blocked. |
| Applications in Synthesis | Used as a building block in organic synthesis. sigmaaldrich.com | Used as a key intermediate in the synthesis of various biologically active compounds, including inhibitors of the hepatitis C virus NS5b RNA polymerase and PqsD inhibitors for treating Pseudomonas aeruginosa infections. chemicalbook.comsmolecule.com |
The comparison demonstrates that moving the bromine atom from the ortho position (6-bromo) to the para position (5-bromo) relative to the amino group significantly alters the molecule's properties. The 5-bromo isomer is less sterically hindered and its reactivity is more predictably governed by the strong ortho, para-directing amino group. The planarity and stability conferred by the intramolecular hydrogen bond in the 5-bromo isomer also influence its reactivity profile. nih.gov This makes Methyl 2-amino-5-bromobenzoate a frequently used building block in medicinal chemistry. chemicalbook.comsemanticscholar.org
Future Research Directions and Perspectives
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The reactivity of the C-Br bond and the nucleophilicity of the amino group in Methyl 2-amino-6-bromobenzoate make it an ideal substrate for transition-metal-catalyzed cross-coupling reactions. While classical palladium catalysts are effective, future research will likely focus on developing novel catalytic systems to improve yields, expand substrate scope, and enable reactions under milder conditions.
Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations are fundamental for creating C-C and C-N bonds. nih.govwikipedia.orguwindsor.ca The evolution of these reactions hinges on ligand design. Research into next-generation phosphine (B1218219) ligands, such as bulky, electron-rich biaryl phosphines (e.g., XPhos, Q-phos) and N-heterocyclic carbenes (NHCs), could offer superior performance for challenging couplings involving the sterically hindered environment of this compound. acs.orgnih.gov For instance, the optimization of Buchwald-Hartwig amination conditions, including the choice of palladium precatalyst, ligand, base, and solvent, has been shown to be crucial for achieving high conversion rates with various amines. acs.org
Furthermore, the exploration of heterogeneous catalysts, such as palladium on carbon (Pd/C), presents an avenue for more sustainable and practical syntheses. mdpi.com Pd/C catalysts can facilitate reactions like Sonogashira couplings and hydrogenations, and their ease of separation and potential for recycling are highly advantageous in industrial settings. mdpi.com Another frontier is the use of photoredox catalysis, which uses light to enable transformations under exceptionally mild conditions. nih.gov A photoinduced C-N cross-coupling, for example, could offer an alternative to traditional thermal methods, potentially improving functional group tolerance. nih.gov
| Catalytic System Type | Key Features & Advantages | Potential Application for this compound | References |
|---|---|---|---|
| Advanced Homogeneous Pd Catalysts (e.g., with Biaryl Phosphine Ligands) | High activity and selectivity for sterically hindered substrates; mild reaction conditions. | Improving yields and scope of Suzuki, Heck, and Buchwald-Hartwig reactions at the C-Br position. | acs.orgnih.gov |
| Heterogeneous Catalysts (e.g., Pd/C) | Ease of separation, reusability, lower cost, suitable for industrial scale-up. | Sustainable protocols for cross-coupling and reduction reactions. | mdpi.com |
| Photoredox Catalysis | Operates at ambient temperature using visible light; high functional group tolerance. | Enabling novel C-N or C-C bond formations under very mild conditions. | nih.gov |
| Dual Catalytic Systems | Combines two different catalytic cycles to achieve novel transformations. | Synergistic activation of both the C-Br bond and a coupling partner for unique bond constructions. | mdpi.com |
Development of Asymmetric Transformations Incorporating this compound
The synthesis of enantiomerically pure molecules is a cornerstone of modern medicinal chemistry. uevora.pt this compound, while achiral itself, is a prime candidate for incorporation into asymmetric transformations to generate valuable chiral products. Future research in this area will focus on developing catalytic methods that can control the stereochemistry of reactions involving this building block.
One promising strategy involves the asymmetric functionalization of the amino group. Chiral catalysts, such as those based on BINOL-derived aldehydes, can activate N-unprotected amino esters through the formation of chiral imines, enabling subsequent enantioselective reactions. frontiersin.org This approach could be adapted to perform asymmetric α-functionalization on derivatives of this compound. Another avenue is the development of enantioselective C-N bond-forming reactions, where a chiral catalyst differentiates between enantiomers of a racemic coupling partner or induces chirality during the coupling process itself.
Additionally, the aromatic core of the molecule can be used as a scaffold to direct asymmetric reactions. For example, a derivative of this compound could be subjected to an asymmetric hydrogenation using a chiral catalyst, such as an iridium-based system like Crabtree's catalyst, to create stereocenters on a substituent. nih.gov Research has shown that optimizing peripheral features of a substrate, such as protecting groups, can be a highly effective strategy to align the stereochemical preferences of the substrate with those of the catalyst, leading to high diastereoselectivities. nih.gov This principle could be applied to derivatives of this compound to synthesize complex, stereochemically rich molecules.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. chemtrix.comsailife.com The inherent properties of this compound and its common reactions make it an excellent candidate for integration into flow chemistry platforms.
Reactions involving hazardous reagents or intermediates, such as organolithium species generated from the bromoarene, are managed more safely in flow reactors due to the small reaction volumes at any given time. sailife.com Furthermore, many palladium-catalyzed cross-coupling reactions, like the Suzuki and Heck reactions, exhibit markedly enhanced reaction rates in flow systems due to superior heat and mass transfer. acs.org This allows for shorter residence times and higher throughput compared to batch processing. For example, a Suzuki coupling that takes hours in a flask could potentially be completed in minutes in a flow reactor. acs.org
Future work will involve developing and optimizing flow protocols for key transformations of this compound. This includes not only cross-coupling reactions but also brominations, nitrations, and reductions. These continuous processes can be monitored in real-time using Process Analytical Technology (PAT), such as inline IR spectroscopy, ensuring consistent product quality. sailife.com The modular nature of flow chemistry also enables the telescoping of multiple reaction steps into a single, continuous sequence, streamlining the synthesis of complex target molecules from this versatile starting material. acs.orgmdpi.com
| Parameter | Conventional Batch Processing | Continuous Flow Chemistry | References |
|---|---|---|---|
| Safety | Large volumes of potentially hazardous reagents/intermediates. | Small reactor hold-up volume significantly improves safety. | sailife.com |
| Heat & Mass Transfer | Often inefficient, leading to local hot spots and side reactions. | Excellent heat and mass transfer due to high surface-area-to-volume ratio. | chemtrix.com |
| Reaction Time | Can be lengthy (hours to days). | Often significantly reduced (seconds to minutes) due to intensified conditions. | acs.orgmdpi.com |
| Scalability | Often requires re-optimization for scale-up. | Scalable by running the system for a longer duration ("scaling out"). | mdpi.com |
| Process Control | Batch-to-batch variability can be an issue. | Precise control over parameters (temp, pressure, stoichiometry) leads to high reproducibility. | chemtrix.com |
Computational Design and Prediction of New Derivatives with Desired Reactivity Profiles
Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical reactivity. mdpi.comnsps.org.ng Applying these methods to this compound and its potential derivatives can accelerate the discovery of new molecules with tailored properties.
Future research will leverage computational screening to design new derivatives for specific applications. For example, by modifying the substituents on the aromatic ring or the amino group, it is possible to tune the electronic properties of the molecule. DFT calculations can predict how these modifications will affect the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nsps.org.ng This information is critical for predicting reactivity in processes like electrophilic substitution or oxidative polymerization. nih.govbeilstein-journals.org For instance, DFT studies on methyl anthranilate have shown that its HOMO energy level is a key factor in determining its reaction pathway with an oxidant. beilstein-journals.org
Moreover, computational models can predict the reactivity of this compound in various reactions by calculating the energy barriers of proposed reaction mechanisms. This can help in selecting the most promising synthetic routes before committing to extensive laboratory work. This predictive power extends to designing derivatives for materials science or medicinal chemistry, where properties like charge transport or binding affinity to a biological target can be estimated computationally.
Synergistic Approaches Combining Experimental and Theoretical Methodologies
The most powerful advancements in chemical synthesis often arise from a close interplay between experimental investigation and theoretical modeling. nih.gov Future research on this compound will greatly benefit from such a synergistic approach, where computational insights guide experimental design and experimental results provide benchmarks for refining theoretical models.
In the context of catalysis, for example, experimentalists might screen a variety of ligands for a palladium-catalyzed cross-coupling reaction and observe different levels of success. acs.org DFT calculations can then be employed to model the catalytic cycle for different ligands, identifying the transition states and intermediates. nih.govrsc.org This can reveal the origins of reactivity differences, such as steric clashes or favorable electronic interactions, providing a rational basis for the design of even better catalysts. nih.gov This approach has been used to explain selectivity in Pd(II)-catalyzed C-H activation and to elucidate the structure of active catalytic species. nih.govacs.org
This synergy is also invaluable for understanding reaction mechanisms. For instance, if an unexpected side product is observed experimentally, DFT can be used to explore alternative reaction pathways that could lead to its formation. nih.govbeilstein-journals.org Spectroscopic data from experiments (e.g., FT-IR, UV-vis) can be compared with DFT-calculated spectra to confirm the structure of transient intermediates or complexes, as has been done to identify palladium chlorocomplexes in solution. researchgate.net By combining the predictive power of theory with the real-world validation of experiments, a much deeper understanding of the chemistry of this compound can be achieved, paving the way for more innovative and efficient applications.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-amino-6-bromobenzoate, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves bromination of methyl 2-aminobenzoate using reagents like NBS (N-bromosuccinimide) or Br₂ in a controlled acidic medium. Key parameters include temperature (0–5°C to minimize side reactions) and stoichiometric ratios (e.g., 1:1.2 substrate-to-bromine). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) can enhance yields. For reproducibility, monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and validate purity via NMR (e.g., absence of unreacted starting material at δ 6.5–7.5 ppm for aromatic protons) .
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be optimized to characterize this compound?
- Methodological Answer :
- NMR : Use deuterated DMSO or CDCl₃ to resolve amine protons (δ 3.6–4.0 ppm for NH₂) and aromatic signals (split patterns due to bromine’s ortho/para-directing effects).
- IR : Identify amine N-H stretches (~3325 cm⁻¹), ester C=O (~1700 cm⁻¹), and C-Br (~600 cm⁻¹) .
- UV-Vis : Ethanol solutions exhibit λmax ~276 nm (π→π* transitions in aromatic systems) . Calibrate instruments against known standards (e.g., methyl benzoate derivatives) for accuracy.
Q. What are common impurities in this compound synthesis, and how are they resolved?
- Methodological Answer : Major impurities include unreacted 2-aminobenzoate (detectable via TLC or residual NH₂ signals in NMR) and dibrominated byproducts. Optimize bromine equivalents and reaction time to suppress over-bromination. Use gradient elution in HPLC (C18 column, acetonitrile/water mobile phase) for quantitative impurity profiling .
Advanced Research Questions
Q. How can computational tools (e.g., DFT, molecular dynamics) predict reactivity or stability of this compound in complex reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model electronic effects (e.g., bromine’s electron-withdrawing impact on amine nucleophilicity). Solvation models (e.g., PCM for ethanol) refine predictions of hydrolysis or ester cleavage pathways. Validate computational results against experimental kinetic data (e.g., Arrhenius plots for degradation studies) .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
- Methodological Answer : Crystallization in polar aprotic solvents (e.g., DMF/water) often yields suitable single crystals. Use SHELXL for refinement, particularly for handling bromine’s high electron density and anisotropic displacement parameters. For twinned crystals, employ the TWIN/BASF commands in SHELX to improve data accuracy .
Q. How do contradictory data on regioselectivity in bromination reactions of methyl 2-aminobenzoate derivatives arise, and what analytical strategies resolve them?
- Methodological Answer : Discrepancies may stem from solvent polarity (e.g., DCM vs. acetic acid altering bromine’s electrophilicity) or competing radical pathways. Use LC-MS to distinguish mono-/di-brominated isomers via mass shifts (e.g., +79.9 Da for Br addition). Isotopic labeling (e.g., deuterated substrates) can trace reaction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
